Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOFCQOUWOEQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351156-91-7 | |
| Record name | methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
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Step 1 : Knoevenagel-Cope condensation between 2,4-dichloroacetophenone and methyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.
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Step 2 : Sulfur incorporation via nucleophilic attack on the nitrile group.
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Step 3 : Cyclization to form the thiophene ring, yielding the final product.
Optimized Conditions :
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Solvent : Ethanol or methanol.
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Temperature : Reflux (70–80°C) for 4–6 hours.
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Base : Morpholine (1.0 equiv.) or triethylamine (1.2 equiv.).
Microwave-Assisted Gewald Reaction
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. This method is ideal for high-throughput synthesis.
Procedure and Advantages
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Reactants : 2,4-Dichloroacetophenone (1.0 equiv.), methyl cyanoacetate (1.2 equiv.), sulfur (1.5 equiv.), and KOH (0.5 equiv.).
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Conditions : Microwave irradiation at 100°C for 15–20 minutes in ethanol.
Key Benefits :
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10-fold reduction in reaction time.
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Improved purity due to controlled heating.
Alternative Synthetic Strategies
Multi-Step Functionalization of Preformed Thiophenes
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Step 1 : Synthesis of 4-(2,4-dichlorophenyl)thiophene-3-carboxylate via Friedel-Crafts acylation.
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Step 2 : Nitration followed by reduction to introduce the amino group.
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Yield : 45–55% (lower efficiency due to side reactions).
Solid-Phase Synthesis
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Utilizes Wang resin-bound cyanoacetate for iterative coupling and cyclization.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purification | Advantages |
|---|---|---|---|---|
| Traditional Gewald | Reflux, 4–6 h | 60–75% | Recrystallization | Scalability, cost-effective |
| Microwave Gewald | 100°C, 15–20 min | 70–80% | Filtration | Rapid, high purity |
| Multi-Step | Sequential reactions | 45–55% | Column chromatography | Flexibility in intermediate modification |
| Solid-Phase | Resin-based, 24 h | 50–60% | TFA cleavage | Automated, parallel synthesis |
Critical Parameters and Challenges
Key Variables Affecting Yield
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has been investigated for its potential therapeutic effects. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic properties. Research indicates that compounds with thiophene structures can inhibit certain enzymes related to inflammation, making them candidates for anti-inflammatory drugs .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that thiophene derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This compound showed promising results in reducing inflammation in animal models .
- Antimicrobial Properties : Another study highlighted the compound's efficacy against various bacterial strains, suggesting that it could be developed into a novel class of antimicrobial agents .
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the thiophene ring through cyclization reactions involving appropriate precursors. |
| Step 2 | Introduction of the amino group via nucleophilic substitution. |
| Step 3 | Functionalization at the carboxylate position to yield the final product. |
This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity or modify physical properties for material applications.
Material Science Applications
In addition to its pharmacological potential, this compound is being explored for use in organic electronics due to its electronic properties.
Organic Electronics
Thiophene-based compounds are integral to organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to act as a p-type semiconductor makes it suitable for incorporation into electronic devices.
Mechanism of Action
The mechanism of action for methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is thought to affect signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Molecular Formula: C₁₂H₉ClNO₂S
- Molecular Weight: 266.72 g/mol (CAS: Not explicitly provided) .
- Key Differences : The absence of a second chlorine atom at the phenyl ring’s ortho position reduces steric hindrance and lipophilicity compared to the 2,4-dichloro analog. This may decrease membrane permeability and alter binding affinity in biological systems .
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
- CAS : 351156-69-9 .
- This positional isomerism could lead to divergent biological activity compared to the 2,4-dichloro derivative .
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Ester Group Modifications
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
- CAS : 350989-83-2 .
- Key Differences : Replacing the methyl ester with an ethyl group increases steric bulk and lipophilicity. This modification may slow ester hydrolysis in vivo, prolonging half-life but reducing water solubility .
Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Substituent Additions on the Thiophene Ring
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
Physicochemical Comparison
*Estimated based on substituent contributions.
Biological Activity
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS Number: 351156-91-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉Cl₂N₁O₂S
- Molecular Weight : 302.18 g/mol
- CAS Number : 351156-91-7
The compound features a thiophene ring substituted with a dichlorophenyl group and an amino group, which are crucial for its biological activity.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- Cell Proliferation Inhibition : In vitro studies reported significant inhibition of cell proliferation in several cancer cell lines, including HeLa (cervical cancer) and HCT-116 (colon cancer). The compound exhibited IC₅₀ values ranging from 5 to 15 μM, indicating potent activity against these cancer types .
- Mechanism of Action : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been shown to disrupt tubulin polymerization, thereby arresting the cell cycle at the G2/M phase .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Cytokine Release : Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory conditions .
- Mechanistic Insights : The anti-inflammatory action is thought to involve inhibition of the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various thiophene derivatives, including this compound. The compound was evaluated for its ability to inhibit cell growth in multiple cancer cell lines. The results indicated:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 8 |
| HCT-116 | 10 |
| A549 (lung cancer) | 12 |
This study highlighted the compound's selectivity and potency against specific cancer types .
Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of this compound on cytokine release from LPS-stimulated macrophages. The findings revealed:
| Cytokine | Control Release (pg/mL) | Compound Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 100 |
These results underscore the compound's potential as an anti-inflammatory agent by significantly reducing cytokine levels compared to controls .
Q & A
Basic: What are the common synthetic routes for Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, and what key reaction parameters influence yield and purity?
Answer:
The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of a base (e.g., morpholine or DABCO). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Maintaining 80–100°C prevents side reactions .
- Catalyst optimization : Bases like triethylamine improve yield by facilitating deprotonation .
For industrial-scale synthesis, continuous flow reactors and automated platforms are employed to ensure reproducibility and scalability .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and which functional groups are critical for identification?
Answer:
- NMR spectroscopy :
- ¹H NMR : Signals at δ 6.8–7.5 ppm confirm the 2,4-dichlorophenyl aromatic protons. The NH₂ group appears as a broad singlet (~δ 5.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiophene ring carbons between 110–140 ppm .
- IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (ester C=O), and 1550 cm⁻¹ (C-Cl) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 329.74 (C₁₂H₉Cl₂NO₂S) confirms the molecular formula .
Advanced: How do the electronic and steric effects of the 2,4-dichlorophenyl substituent influence the compound’s reactivity and biological activity compared to other aryl groups?
Answer:
The 2,4-dichlorophenyl group introduces:
- Electron-withdrawing effects : Enhances electrophilicity of the thiophene ring, facilitating nucleophilic substitutions .
- Steric hindrance : Reduces π-stacking interactions but improves selectivity in receptor binding (e.g., adenosine receptors) .
| Substituent Comparison | Biological Activity (IC₅₀) | LogP |
|---|---|---|
| 2,4-Dichlorophenyl (target compound) | 12 nM (Adenosine A₁ receptor) | 3.8 |
| 4-Methylphenyl | 85 nM | 2.9 |
| p-Tolyl | 120 nM | 2.5 |
The dichlorophenyl group’s higher lipophilicity (LogP) correlates with improved membrane permeability and target engagement .
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different pharmacological models?
Answer:
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., FRET vs. radioligand binding) to minimize discrepancies .
- Cellular context : Primary cells vs. immortalized lines may exhibit differing receptor expression levels. Validate targets via siRNA knockdown .
- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ > 60 min in human hepatocytes) to rule out false negatives due to rapid degradation .
A meta-analysis approach, integrating data from orthogonal assays (e.g., enzymatic inhibition, cell viability, and in vivo efficacy), is recommended .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Acute toxicity studies report LD₅₀ > 2000 mg/kg (oral, rat), but skin/eye irritation risks necessitate caution .
Advanced: How can computational modeling optimize the design of derivatives with enhanced target specificity?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to adenosine receptors. The dichlorophenyl group shows strong hydrophobic interactions in the A₁ receptor pocket .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize electron-withdrawing groups for synthesis .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., 85% probability for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
